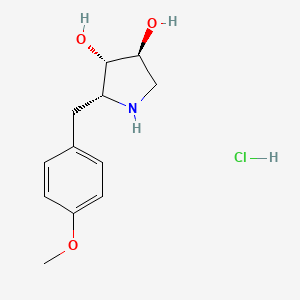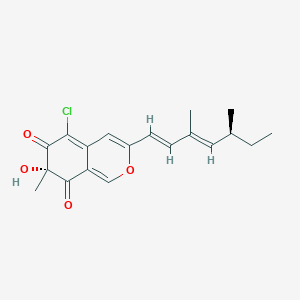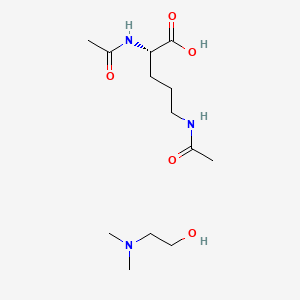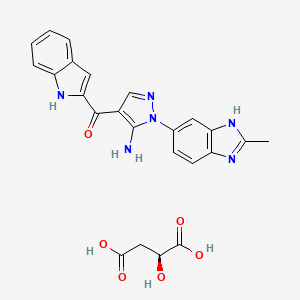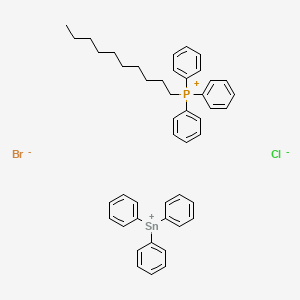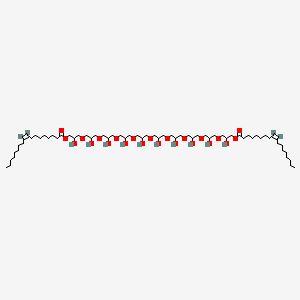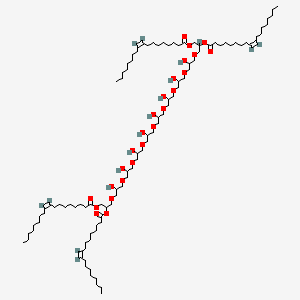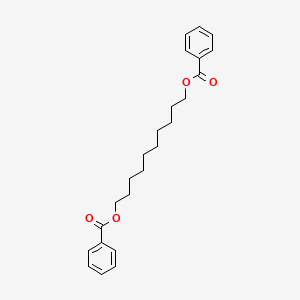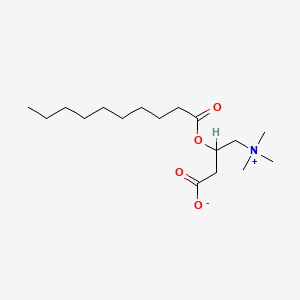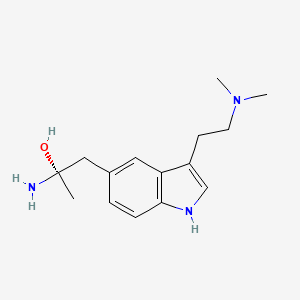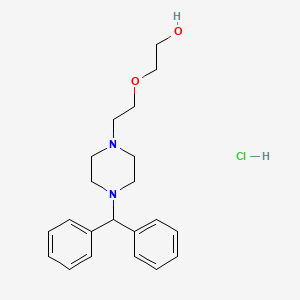
Diacetylsplenopentin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetylsplenopentin HCl is a synthetic immunomodulator that affects the proliferation and differentiation of bone marrow stem cells without stimulating pathological immune responses beyond the balance of the immune system. This effect is specifically studied on leukocytes.
Wissenschaftliche Forschungsanwendungen
Early Protection Against Foot-and-Mouth Disease Virus
Diacetylsplenopentin (SP5) has been studied for its potential in providing early protection against foot-and-mouth disease (FMD) in guinea pigs. Research by Liebermann et al. (1993) found that SP5 could achieve 80% protection when administered one day before exposure to the FMD virus, highlighting its potential as a rapid-response measure against this disease (Liebermann, Thalmann, Bartels, & Nöckler, 1993).
Alzheimer's Disease Treatment
While not directly related to Diacetylsplenopentin hydrochloride, research on similar compounds, such as Donepezil hydrochloride, offers insights into the broader category of hydrochloride-based treatments. Rogers et al. (1998) studied Donepezil hydrochloride (Aricept) and found it effective in improving cognition and global function in Alzheimer's disease, suggesting potential research pathways for related compounds (Rogers, Doody, Mohs, & Friedhoff, 1998).
Anticonvulsant Applications
Gabapentin hydrochloride, another related compound, has been extensively researched for its anticonvulsant properties. Gee et al. (1996) discovered that Gabapentin binds to the subunit of a calcium channel, providing a mechanism for its anticonvulsant effects, which could be relevant for exploring similar properties in Diacetylsplenopentin hydrochloride (Gee, Brown, Dissanayake, Offord, Thurlow, & Woodruff, 1996).
Immunological Effectiveness
Diacetylsplenopentin has also been studied for its immunological effectiveness, particularly in the context of hay fever. Simon et al. (1990) found that intravenous treatment with Diacetylsplenopentin significantly improved clinical symptoms in hay fever patients, indicating its potential utility in modulating immune system responses (Simon, Metzner, Vogt, Piesch, Forner, Schlenvoigt, Storz, Haroske, & Jäger, 1990).
Eigenschaften
CAS-Nummer |
122402-38-4 |
|---|---|
Produktname |
Diacetylsplenopentin hydrochloride |
Molekularformel |
C35H56ClN9O11 |
Molekulargewicht |
814.33 |
IUPAC-Name |
(6S,9S,12S,15S,18S)-6-acetamido-9-(4-acetamidobutyl)-1-amino-12-(2-carboxyethyl)-18-(4-hydroxybenzyl)-1-imino-15-isopropyl-7,10,13,16-tetraoxo-2,8,11,14,17-pentaazanonadecan-19-oic acid hydrochloride |
InChI |
InChI=1S/C35H55N9O11.ClH/c1-19(2)29(33(53)43-27(34(54)55)18-22-10-12-23(47)13-11-22)44-32(52)26(14-15-28(48)49)42-31(51)25(8-5-6-16-38-20(3)45)41-30(50)24(40-21(4)46)9-7-17-39-35(36)37;/h10-13,19,24-27,29,47H,5-9,14-18H2,1-4H3,(H,38,45)(H,40,46)(H,41,50)(H,42,51)(H,43,53)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,39);1H/t24-,25-,26-,27-,29-;/m0./s1 |
InChI-Schlüssel |
MAZFTYVMQDNCCO-WRRQFKQISA-N |
SMILES |
OC1=CC=C(C=C1)C[C@@H](C(O)=O)NC([C@H](C(C)C)NC([C@H](CCC(O)=O)NC([C@H](CCCCNC(C)=O)NC([C@H](CCCNC(N)=N)NC(C)=O)=O)=O)=O)=O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Diacetylsplenopentin hydrochloride; Diacetylsplenopentin HCl; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



